molecular formula C7H11NO2 B13461983 Methyl 3-[(prop-2-yn-1-yl)amino]propanoate CAS No. 77497-90-6

Methyl 3-[(prop-2-yn-1-yl)amino]propanoate

Cat. No.: B13461983
CAS No.: 77497-90-6
M. Wt: 141.17 g/mol
InChI Key: SBKAKQCCCDVNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(prop-2-yn-1-yl)amino]propanoate is an organic compound with the molecular formula C7H11NO2 It is a derivative of propanoic acid and contains an alkyne group, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of propargylamine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Propargylamine and methyl acrylate.

    Catalyst: Potassium carbonate (K2CO3).

    Solvent: Dimethylformamide (DMF).

    Temperature: Room temperature.

    Reaction Time: Several hours.

The reaction yields this compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(prop-2-yn-1-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 3-[(prop-2-yn-1-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(prop-2-yn-1-yl)amino]propanoate involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound’s ability to undergo nucleophilic substitution allows it to modify proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Methyl 3-[(prop-2-yn-1-yl)amino]propanoate can be compared with other similar compounds, such as:

    Methyl 3-[(prop-2-en-1-yl)amino]propanoate: Similar structure but with an alkene group instead of an alkyne.

    Ethyl 3-[(prop-2-yn-1-yl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[(prop-2-yn-1-yl)amino]butanoate: Similar structure but with an additional carbon in the backbone.

The uniqueness of this compound lies in its alkyne group, which provides distinct reactivity and versatility in synthetic applications .

Properties

CAS No.

77497-90-6

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 3-(prop-2-ynylamino)propanoate

InChI

InChI=1S/C7H11NO2/c1-3-5-8-6-4-7(9)10-2/h1,8H,4-6H2,2H3

InChI Key

SBKAKQCCCDVNRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.